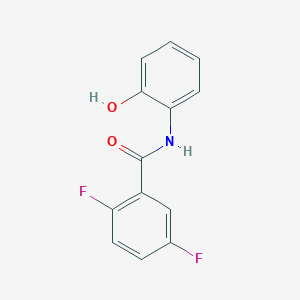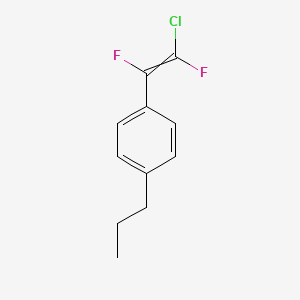
1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. These compounds are characterized by the presence of halogen atoms (chlorine and fluorine in this case) attached to an aromatic ring. The compound’s structure includes a benzene ring substituted with a propyl group and a 2-chloro-1,2-difluoroethenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene typically involves the halogenation of a suitable precursor. One possible route is the reaction of 4-propylbenzene with 2-chloro-1,2-difluoroethene under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the selective substitution of the hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters would be essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the halogens.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of hydrocarbons with fewer halogen atoms.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use in studying the effects of halogenated aromatic hydrocarbons on biological systems.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene would depend on its specific interactions with molecular targets. The halogen atoms may interact with enzymes or receptors, leading to various biological effects. The compound’s structure allows it to participate in various chemical pathways, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-1,2-difluoroethenyl)-4-methylbenzene
- 1-(2-Chloro-1,2-difluoroethenyl)-4-ethylbenzene
- 1-(2-Chloro-1,2-difluoroethenyl)-4-butylbenzene
Uniqueness
1-(2-Chloro-1,2-difluoroethenyl)-4-propylbenzene is unique due to its specific substitution pattern, which influences its chemical properties and reactivity
Properties
CAS No. |
594862-74-5 |
|---|---|
Molecular Formula |
C11H11ClF2 |
Molecular Weight |
216.65 g/mol |
IUPAC Name |
1-(2-chloro-1,2-difluoroethenyl)-4-propylbenzene |
InChI |
InChI=1S/C11H11ClF2/c1-2-3-8-4-6-9(7-5-8)10(13)11(12)14/h4-7H,2-3H2,1H3 |
InChI Key |
WUABZTPZACMREK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=C(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


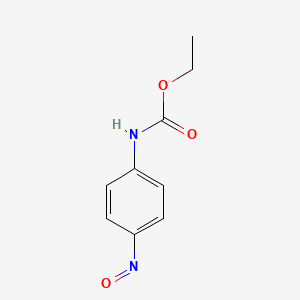
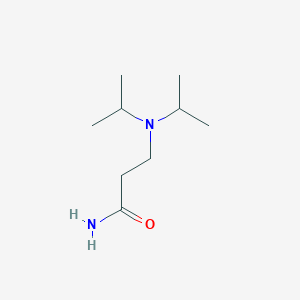
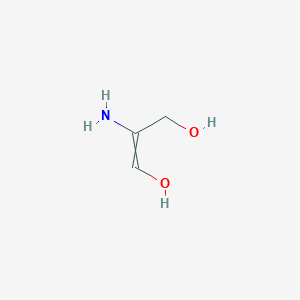
![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
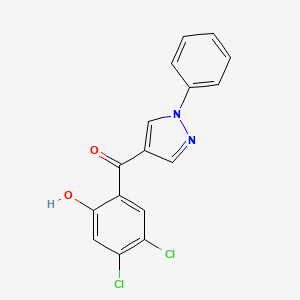
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
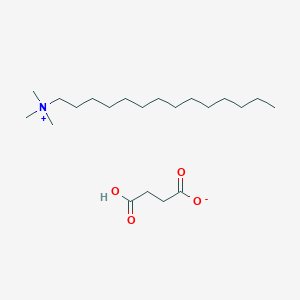
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
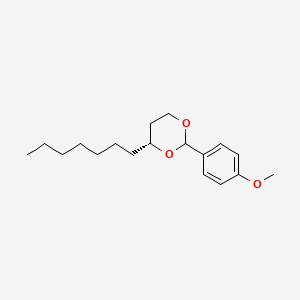
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

